molecular formula C22H26N2O4 B268895 2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

Cat. No. B268895
M. Wt: 382.5 g/mol
InChI Key: MEPRLWMICGWGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine protein kinase that is involved in regulating cell division. MLN8054 has been studied extensively for its potential use in cancer treatment.

Mechanism of Action

2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its downstream targets, which are involved in regulating cell division. 2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of Aurora A kinase, 2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been shown to inhibit the phosphorylation of other kinases, such as Akt and ERK. 2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has also been shown to induce DNA damage and inhibit DNA repair pathways.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide is that it is a potent and selective inhibitor of Aurora A kinase. This makes it a valuable tool for studying the role of Aurora A kinase in cell division and cancer. One limitation of 2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Another area of interest is the identification of biomarkers that can predict which patients will respond to 2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide treatment. Finally, there is interest in studying the potential use of 2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide in combination with other cancer treatments, such as immunotherapy.

Synthesis Methods

The synthesis of 2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide involves several steps, including the reaction of 3-methylphenol with 3-bromobenzoyl chloride to form 3-(3-methylphenoxy)benzoic acid. This is then reacted with morpholine and triethylamine to form 3-(4-morpholinylcarbonyl)phenyl 3-(3-methylphenoxy)benzoate. The final step involves the reaction of this compound with 2-bromo-N-(3-chloropropyl)butanamide to form 2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide.

Scientific Research Applications

2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been extensively studied for its potential use in cancer treatment. Aurora A kinase is overexpressed in many types of cancer, and 2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy.

properties

Product Name

2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]butanamide

InChI

InChI=1S/C22H26N2O4/c1-3-20(28-19-9-4-6-16(2)14-19)21(25)23-18-8-5-7-17(15-18)22(26)24-10-12-27-13-11-24/h4-9,14-15,20H,3,10-13H2,1-2H3,(H,23,25)

InChI Key

MEPRLWMICGWGAO-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC(=C3)C

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC(=C3)C

Origin of Product

United States

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